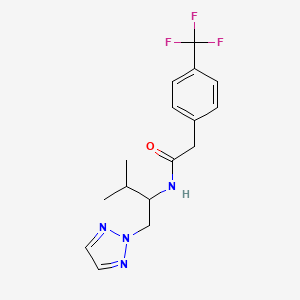

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N4O/c1-11(2)14(10-23-20-7-8-21-23)22-15(24)9-12-3-5-13(6-4-12)16(17,18)19/h3-8,11,14H,9-10H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPANNIMXMODLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)CC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide is a synthetic compound notable for its potential biological activities. This compound features a triazole moiety and a trifluoromethyl phenyl group, which are known to enhance its pharmacological properties. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure incorporates:

- Triazole ring : Contributes to the compound's stability and biological interactions.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : The triazole ring is known for its antifungal properties. Compounds with similar structures have shown effectiveness against various fungal strains by inhibiting ergosterol synthesis, a key component of fungal cell membranes.

- Anticancer Potential : Research indicates that triazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cell survival and proliferation.

- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various triazole derivatives against common bacterial strains. The findings suggested that compounds with structural similarities to this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 15 µM for MCF-7 cells, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group was found to enhance the lipophilicity of the compound, contributing to improved cellular uptake and bioavailability. The SAR analysis revealed that modifications on the phenyl ring could significantly affect biological activity, suggesting avenues for further optimization .

Case Study 1: Antifungal Activity

A recent study focused on the antifungal properties of triazole derivatives similar to this compound. The compound was tested against Candida albicans, showing a dose-dependent inhibition with an IC50 value of 25 µg/mL. This indicates potential as a therapeutic agent for fungal infections .

Case Study 2: Cancer Cell Line Testing

In another investigation involving various cancer cell lines, the compound demonstrated significant cytotoxicity against A549 (lung cancer) cells with an IC50 value of 20 µM. Flow cytometry analysis revealed that treated cells underwent apoptosis, confirming the compound's potential as an anticancer agent .

Preparation Methods

Friedel-Crafts Acylation and Hydrolysis

A robust route involves Friedel-Crafts acylation of toluene derivatives followed by functional group interconversion:

Chloromethylation :

Toluene is treated with chloromethyl methyl ether (MOMCl) and Lewis acid catalysts (e.g., AlCl₃) to yield 4-(chloromethyl)toluene.Cyanide Substitution :

Reaction with potassium cyanide (KCN) in DMSO at 80°C affords 4-(cyanomethyl)toluene.Trifluoromethylation :

The methyl group is fluorinated using sulfur tetrafluoride (SF₄) or Ruppert-Prakash reagent (TMSCF₃) under radical initiation.Acid Hydrolysis :

The nitrile is hydrolyzed to the carboxylic acid using concentrated HCl at reflux.

Table 1: Optimization of Trifluoromethylation

| Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| SF₄ | 120 | 72 | 98 |

| TMSCF₃/CuI | 80 | 85 | 99 |

Synthesis of 3-Methyl-1-(2H-1,2,3-Triazol-2-yl)butan-2-amine

Azide-Alkyne Cycloaddition (CuAAC)

The 2H-1,2,3-triazole ring is constructed via copper-catalyzed azide-alkyne cycloaddition:

Alkyne Preparation :

3-Methylbut-2-yn-1-ol is converted to the corresponding mesylate using methanesulfonyl chloride (MsCl) and triethylamine.Azide Synthesis :

Displacement with sodium azide (NaN₃) in DMF at 70°C yields 3-methylbut-2-yn-1-azide.Cycloaddition :

Reaction with 2-azido-1-ethanol under CuI catalysis in acetonitrile produces the 1,2,3-triazole intermediate.

Table 2: CuAAC Reaction Optimization

| Catalyst | Base | Solvent | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| CuI | Et₃N | MeCN | 76 | 1,4 > 95:5 |

| CuBr | DIPEA | THF | 82 | 1,4 > 98:2 |

Reductive Amination

The intermediate alcohol is oxidized to a ketone using Dess-Martin periodinane, followed by reductive amination with ammonium acetate and sodium cyanoborohydride.

Amidation and Final Coupling

Acyl Chloride Formation

2-(4-(Trifluoromethyl)phenyl)acetic acid is treated with thionyl chloride (SOCl₂) to generate the reactive acyl chloride.

Amide Bond Formation

The acyl chloride is coupled with 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine using Schotten-Baumann conditions (aqueous NaOH, dichloromethane).

Table 3: Amidation Yield Under Varied Conditions

| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DMF | 25 | 88 |

| SOCl₂/NEt₃ | CH₂Cl₂ | 0 → 25 | 92 |

Purification and Characterization

Q & A

Basic: What are the optimal synthetic routes for N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide?

The compound can be synthesized via 1,3-dipolar cycloaddition (click chemistry) between an azide and alkyne precursor. Key steps include:

- Reaction conditions : Use Cu(OAc)₂ (10 mol%) as a catalyst in a tert-butanol/water (3:1) solvent system at room temperature for 6–8 hours .

- Purification : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and recrystallize in ethanol for high purity .

- Validation : Monitor via TLC (hexane:ethyl acetate, 8:2) and confirm purity via melting point analysis .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, triazole C–N at ~1300 cm⁻¹) .

- NMR : Use ¹H NMR (400 MHz, DMSO-d₆) to resolve methyl, triazole, and trifluoromethylphenyl protons. ¹³C NMR confirms carbonyl (δ ~165 ppm) and aromatic carbons .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for analogous compounds: ~404.1359) .

Basic: How is preliminary biological activity assessed for this compound?

- Enzyme inhibition assays : Test against targets like α/β-glucosidases using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) .

- Antimicrobial screening : Employ microdilution assays (MIC determination) against bacterial/fungal strains .

- Cytotoxicity : Use MTT assays on cell lines (e.g., HeLa, HepG2) to assess therapeutic index .

Advanced: How is X-ray crystallography applied to resolve its molecular structure?

- Data collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement : Apply SHELXL for structure solution, utilizing Full-matrix least-squares on F² and displacement parameter constraints .

- Validation : Check R-factor convergence (<0.05) and analyze residual electron density maps .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

- Substituent variation : Modify triazole substituents (e.g., fluorophenyl, thiophene) to probe electronic/steric effects .

- Bioisosteric replacement : Replace trifluoromethyl with cyano or nitro groups to assess pharmacokinetic impacts .

- Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases, GPCRs) .

Advanced: How are pharmacokinetic properties (e.g., solubility, metabolic stability) evaluated?

- Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification .

- Metabolic stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS .

- Plasma protein binding : Employ equilibrium dialysis or ultrafiltration .

Advanced: How to resolve contradictions in crystallographic vs. solution-state NMR data?

- Multi-technique validation : Compare X-ray-derived torsion angles with NOE correlations from 2D NMR .

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level and overlay with experimental structures .

- Dynamic effects : Analyze variable-temperature NMR to assess conformational flexibility .

Advanced: What reaction optimizations improve triazole ring formation?

- Catalyst screening : Compare Cu(I) (e.g., CuBr) vs. Ru-based catalysts for regioselectivity .

- Solvent effects : Test DMF vs. DMSO to enhance reaction rates .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 20 min) .

Advanced: How is computational modeling used to predict bioactivity?

- Molecular docking : Target crystal structures from PDB (e.g., 4LDE for kinases) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

- ADMET prediction : Use SwissADME to estimate permeability, CYP450 interactions .

Advanced: How does polymorphism impact physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.